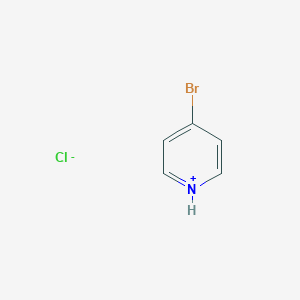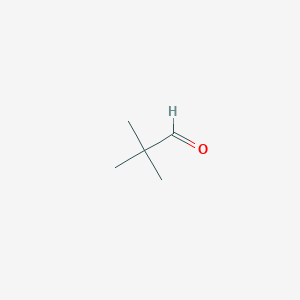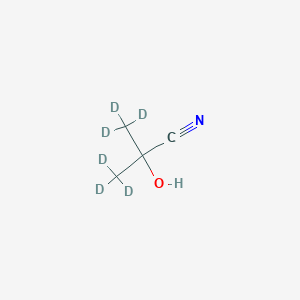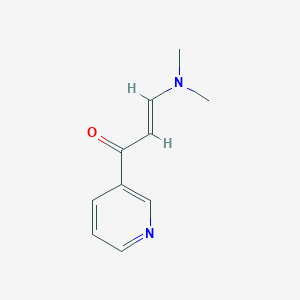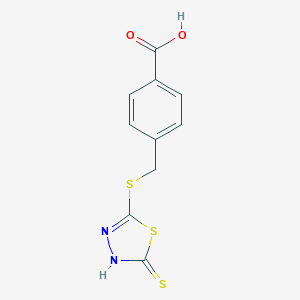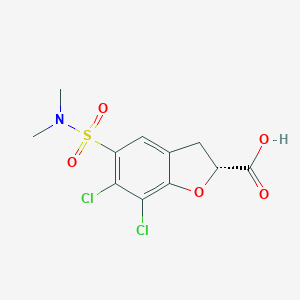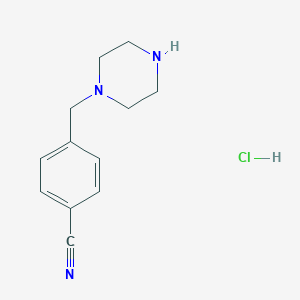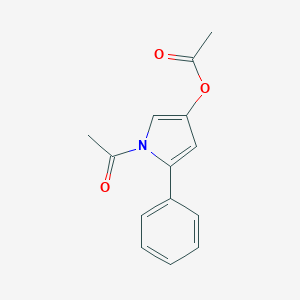
N-Acetyl-3-acetoxy-5-phenylpyrrole
Overview
Description
N-Acetyl-3-acetoxy-5-phenylpyrrole (NAAOP) is a synthetic compound developed in the early 2000s as a potential therapeutic agent. NAAOP is a novel compound that has been studied for its potential therapeutic applications in a variety of diseases, including cancer and neurological disorders. NAAOP is a derivative of the naturally occurring compound pyrrole, which is found in many plants and animals. NAAOP has a unique structure that enables it to interact with specific proteins and receptors in the body, making it an attractive target for drug development.
Scientific Research Applications
Electrochemical Synthesis and Coating Properties
N-phenylpyrrole, a compound structurally similar to N-Acetyl-3-acetoxy-5-phenylpyrrole, has been used in the electrochemical synthesis of poly(N-phenylpyrrole) film on iron and platinum electrodes. This process, achieved in acetonitrile solutions, has been noted for producing very strongly adherent films, useful in anticorrosion applications. The films were characterized through various spectroscopic methods, including XPS, FT-IR, and UV-vis spectroscopies, highlighting their potential in protective coatings (Diaw et al., 2008).
Polymer Characterization and Properties
Similar compounds have been involved in the electrosynthesis of various poly(N-phenylpyrrole) derivatives on Pt electrodes, leading to films characterized by cyclic voltammetry (CV), FT-IR spectrometry, XPS, and scanning electron microscopy (SEM). These studies reveal the electron-donating substituent effects on the polymer electrochemical properties and indicate potential applications in areas requiring materials with specific redox behaviors and electronic properties (Diaw et al., 2013).
Ligand Synthesis and Complexation
Synthesis and Complexation
The synthesis route for N-acetyl-3-acyl-5-arylidenetetramic acids, structurally related to this compound, has been developed and utilized in creating a diverse library of compounds. These compounds have been used as ligands for complexation with metals like zinc(II) and copper(II), indicating their potential in coordination chemistry and possibly in the development of metal-based catalysts or pharmaceutical agents (Matiadis et al., 2014).
Catalysis and Reaction Mechanisms
Catalytic Acetoxylation of Pyrroles
The acetoxylation of pyrroles, utilizing phenyliodonium acetate and catalyzed by palladium, has been described. The process involves the formation of pyrrolyl(phenyl)iodonium acetates and highlights the role of catalytic systems in facilitating or altering reaction pathways. This research could offer insights into the reactivity of similar compounds under catalytic conditions (Lubriks et al., 2011).
Spectroscopic and Photodynamic Properties
Spectral Analysis and Photodynamic Therapy Applications
Tetrapyrrolic complexes with metal ions have been synthesized and characterized for their spectral properties, aiming for biomedical applications like photodynamic therapy of cancer. This study provides insights into the behavior of such complexes and their potential biomedical applications, indicating the versatility of this compound-related compounds in medical and therapeutic fields (Socoteanu et al., 2015).
Mechanism of Action
Target of Action
N-Acetyl-3-acetoxy-5-phenylpyrrole (NAPAP) is primarily used as a fluorescent dye . Its primary targets are the biomarkers used for the diagnosis of urinary tract infections .
Mode of Action
NAPAP interacts with its targets by binding to them and emitting fluorescence. This fluorescence can be detected and used to identify the presence of urinary tract infections .
Biochemical Pathways
It is known that it is used in the preparation methods of urinalysis and can be used to detect nitrite in urine .
Pharmacokinetics
It is known that napap is soluble in chloroform, dichloromethane, and methanol .
Result of Action
The molecular and cellular effects of NAPAP’s action primarily involve its role as a fluorescent dye. When bound to its targets, NAPAP emits fluorescence that can be detected and used to diagnose urinary tract infections .
Action Environment
The action, efficacy, and stability of NAPAP can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that its action may be influenced by the chemical environment . Additionally, it is recommended to store NAPAP at -20° C, suggesting that temperature can also affect its stability .
Properties
IUPAC Name |
(1-acetyl-5-phenylpyrrol-3-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-10(16)15-9-13(18-11(2)17)8-14(15)12-6-4-3-5-7-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSITCBIIIHVSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C=C1C2=CC=CC=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00549424 | |
| Record name | 1-Acetyl-5-phenyl-1H-pyrrol-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00549424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100750-39-8 | |
| Record name | 1-Acetyl-5-phenyl-1H-pyrrol-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00549424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







